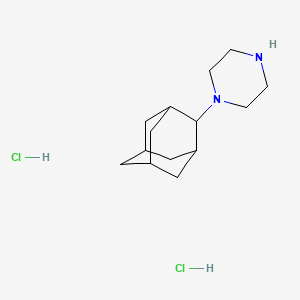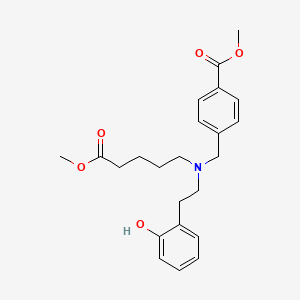
Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate” is a chemical compound with the molecular formula C38H43NO5 . It has a molecular weight of 593.75 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name: methyl 4-[[(5-methoxy-5-oxopentyl)-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoate. The InChI code for this compound is 1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Pharmacological Applications and Organic Synthesis
Methyl-2-formyl benzoate , a compound with a somewhat similar structure, has been recognized for its versatile roles in organic synthesis, serving as a precursor for pharmaceuticals due to its pharmacological activities, including antifungal, anticancer, and antipsychotic properties. This highlights the potential of similar compounds in drug development and the importance of such chemical structures in medicinal chemistry (S. Farooq & Z. Ngaini, 2019).
Environmental Impact and Photoprotection
Another area of interest is the environmental effects of UV filters like oxybenzone , a compound used in sunscreen products. Research in this domain emphasizes the ecological concerns associated with organic filters, potentially offering a context for evaluating the environmental implications of related chemical substances (S. Schneider & H. Lim, 2019).
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers illustrates the importance of such compounds in understanding the properties of new nematic phases, which could suggest applications for similar chemicals in materials science, particularly in the development of advanced liquid crystal displays (P. Henderson & C. Imrie, 2011).
Synthesis of Pharmaceutical Impurities
A study on omeprazole and its impurities sheds light on the significance of chemical synthesis processes, illustrating how understanding the formation of pharmaceutical impurities is crucial for improving drug safety and efficacy. This underscores the role of complex chemical compounds in optimizing pharmaceutical production (S. Saini et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[[(5-methoxy-5-oxopentyl)-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO5/c1-42-37(40)14-8-9-26-39(28-32-21-23-35(24-22-32)38(41)43-2)27-25-34-12-6-7-13-36(34)44-29-33-19-17-31(18-20-33)16-15-30-10-4-3-5-11-30/h3-7,10-13,17-24H,8-9,14-16,25-29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCHLQYUTRTNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN(CCC1=CC=CC=C1OCC2=CC=C(C=C2)CCC3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5-{[4-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B3125765.png)
![2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B3125767.png)
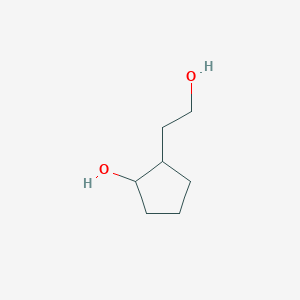
![Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate](/img/structure/B3125780.png)
![5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B3125786.png)
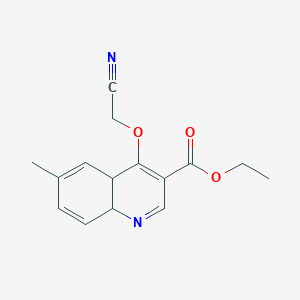
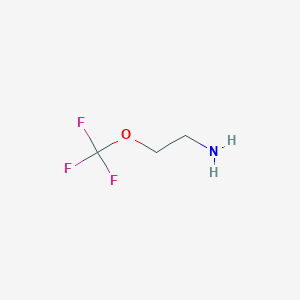
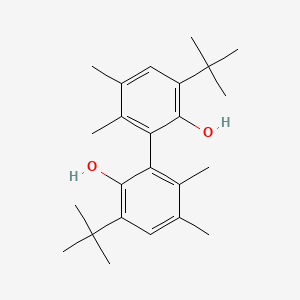
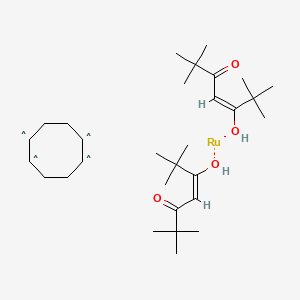
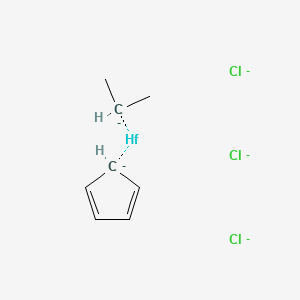
![tert-butyl (2S)-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B3125827.png)
